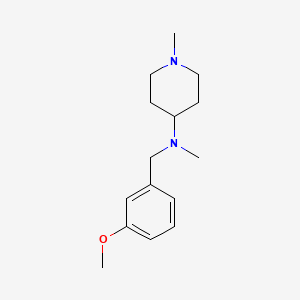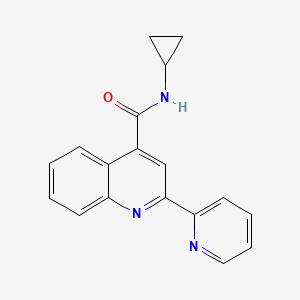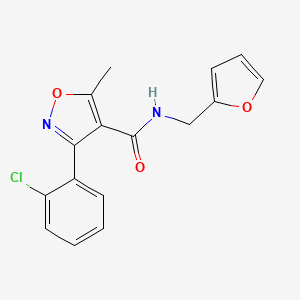
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. It is a potent psychostimulant that has been found to have similar effects to cocaine and amphetamines. MDPV has gained notoriety as a designer drug due to its abuse potential and adverse effects on human health.
作用機序
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their availability in the synaptic cleft. This leads to an increase in the release of these neurotransmitters, resulting in a potent psychostimulant effect.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also induces hyperactivity, agitation, and euphoria in humans. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a high potential for abuse and addiction due to its potent psychoactive effects.
実験室実験の利点と制限
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been used as a research tool to study the effects of stimulants on the central nervous system. It has been found to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system. However, due to its high potential for abuse and addiction, caution must be taken when handling N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in the laboratory.
将来の方向性
There are several future directions for research on N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine. One area of research is the potential therapeutic applications of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in the treatment of dopamine-related disorders such as ADHD. Another area of research is the development of novel treatments for addiction and abuse of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and other stimulant drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its potential long-term effects on human health.
Conclusion:
In conclusion, N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is a potent psychoactive stimulant drug that has gained notoriety as a designer drug due to its abuse potential and adverse effects on human health. It has been extensively studied in the field of pharmacology as a research tool to study the effects of stimulants on the central nervous system. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has a high potential for abuse and addiction, and caution must be taken when handling it in the laboratory. Future research is needed to fully understand the potential therapeutic applications of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its long-term effects on human health.
合成法
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is synthesized through a complex chemical process that involves the reaction of piperidine with 3,4-methylenedioxyphenylpropan-2-one (MDP2P) in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chemical reactions and recrystallization steps to obtain pure N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine.
科学的研究の応用
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been extensively studied in the field of pharmacology due to its potent psychoactive effects. It has been used as a research tool to study the effects of stimulants on the central nervous system. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This has led to the hypothesis that N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine may have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-9-7-14(8-10-16)17(2)12-13-5-4-6-15(11-13)18-3/h4-6,11,14H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEZOWDEYWWOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)

![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)

![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)

![2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)
![8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668551.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5668553.png)

